N'-(acetyloxy)-4-bromobenzenecarboximidamide
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Overview
Description
N’-(acetyloxy)-4-bromobenzenecarboximidamide is an organic compound characterized by the presence of an acetyloxy group and a bromobenzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acetyloxy)-4-bromobenzenecarboximidamide typically involves the acetylation of 4-bromobenzenecarboximidamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N’-(acetyloxy)-4-bromobenzenecarboximidamide may involve large-scale acetylation processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(acetyloxy)-4-bromobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenecarboximidamides.
Scientific Research Applications
N’-(acetyloxy)-4-bromobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(acetyloxy)-4-bromobenzenecarboximidamide involves its interaction with specific molecular targets. The acetyloxy group can enhance the compound’s ability to penetrate cell membranes, while the bromobenzenecarboximidamide moiety can interact with enzymes or receptors, modulating their activity . This dual functionality makes the compound a versatile tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-acetyltyrosine: Used as a high solubility precursor to tyrosine.
Uniqueness
N’-(acetyloxy)-4-bromobenzenecarboximidamide is unique due to its combined acetyloxy and bromobenzenecarboximidamide functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-6(13)14-12-9(11)7-2-4-8(10)5-3-7/h2-5H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMLUDBXBQKXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/C1=CC=C(C=C1)Br)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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